Cas no 376362-03-7 (4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol)

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol is a phenolic compound featuring a unique molecular structure with both hydroxy and methoxy substituents, as well as a prenyl side chain. This structural configuration contributes to its potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules. The presence of the 3-methylbut-2-en-1-yl group enhances lipophilicity, which may improve membrane permeability in pharmaceutical applications. Its dual phenolic hydroxyl groups offer reactivity for further functionalization, making it valuable for derivatization studies. The compound’s stability under standard conditions ensures consistent performance in research and industrial processes. Its precise synthesis and characterization support its use in specialized chemical and pharmacological investigations.
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol structure
376362-03-7 structure
商品名:4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
CAS番号:376362-03-7
MF:C21H26O3
メガワット:326.42934
CID:837106
PubChem ID:10958364

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 化学的及び物理的性質

名前と識別子

    • 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
    • 2'-O-Methylbroussonin C
    • 1-(4-HYDROXY-2-METHOXYPHENYL)-3-(4-HYDROXY-3-PRENYLPHENYL)PROPANE
    • 4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol
    • Phenol, 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-butenyl)-
    • 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
    • FS-9843
    • SCHEMBL6822048
    • AKOS022184615
    • 376362-03-7
    • CHEMBL463254
    • 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol
    • [ "" ]
    • DB-328581
    • 4-[3-(4-HYDROXY-2-METHOXYPHENYL)PROPYL]-2-(3-METHYLBUT-2-EN-1-YL)PHENOL
    • インチ: InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3
    • InChIKey: TXWULZGRVGVEDI-UHFFFAOYSA-N
    • ほほえんだ: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C

計算された属性

  • せいみつぶんしりょう: 326.18828
  • どういたいしつりょう: 326.18819469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 490.3±40.0 °C at 760 mmHg
  • フラッシュポイント: 250.3±27.3 °C
  • PSA: 49.69
  • じょうきあつ: 0.0±1.3 mmHg at 25°C

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol セキュリティ情報

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O56330-5mg
4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol
376362-03-7
5mg
¥4418.0 2022-04-27
TargetMol Chemicals
TN2499-5mg
2'-O-Methylbroussonin C
376362-03-7
5mg
¥ 4280 2024-07-20
Alichem
A019108069-5mg
1-(4-Hydroxy-2-Methoxyphenyl)-3-(4-Hydroxy-3-Prenylphenyl)propane
376362-03-7 95%
5mg
$959.20 2023-09-02
TargetMol Chemicals
TN2499-1 mL * 10 mM (in DMSO)
2'-O-Methylbroussonin C
376362-03-7 98%
1 mL * 10 mM (in DMSO)
¥ 4,380 2023-07-11
TargetMol Chemicals
TN2499-5 mg
2'-O-Methylbroussonin C
376362-03-7 98%
5mg
¥ 4,280 2023-07-11
TargetMol Chemicals
TN2499-1 ml * 10 mm
2'-O-Methylbroussonin C
376362-03-7
1 ml * 10 mm
¥ 4380 2024-07-20
Key Organics Ltd
FS-9843-5mg
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)propane
376362-03-7 >95%
5mg
£720.28 2025-02-24

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 関連文献

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenolに関する追加情報

4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol

The compound 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol with CAS No 376362-03-7 is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a phenol group, a methoxy substituent, and a propyl chain attached to another aromatic ring. The presence of these functional groups makes it a versatile compound with potential applications in drug discovery and material science.

Recent studies have highlighted the importance of phenolic compounds in various biological systems. The hydroxyl group in this molecule plays a crucial role in its antioxidant properties, which have been extensively studied in the context of combating oxidative stress-related diseases. Additionally, the methoxy group contributes to the molecule's stability and bioavailability, making it a promising candidate for pharmaceutical applications.

The propyl chain attached to the aromatic ring introduces flexibility into the molecule, which can enhance its ability to interact with biological targets. This feature has been exploited in the design of new drugs targeting specific receptors and enzymes. For instance, researchers have investigated the potential of this compound as an inhibitor of certain kinases involved in cancer progression.

In terms of synthesis, the compound can be prepared through a series of well-established organic reactions, including Friedel-Crafts alkylation and oxidation. The use of Friedel-Crafts alkylation allows for the precise introduction of the propyl chain onto the aromatic ring, while subsequent oxidation steps enable the formation of the phenol group. These methods are not only efficient but also scalable, making them suitable for industrial production.

From an environmental perspective, this compound has shown potential as a biodegradable material due to its aromatic structure and hydroxyl groups. Studies have demonstrated that it can be broken down by microorganisms under specific conditions, reducing its environmental footprint compared to traditional plastics.

Moreover, the 3-methylbut-2-en-1-yl group adds another layer of complexity to this molecule. This group introduces conjugation effects that can influence the electronic properties of the compound, making it suitable for applications in optoelectronics and sensors. Recent advancements in materials science have explored its use as a component in organic light-emitting diodes (OLEDs), where its electronic properties contribute to improved device performance.

In conclusion, 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in pharmacology, materials science, and environmental chemistry.

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